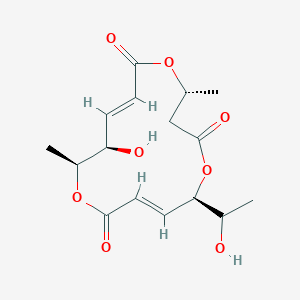

Macrosphelide M

Description

Discovery and Natural Occurrence within Fungal Metabolites

The macrosphelide family of natural products was first brought to light in 1995 with the isolation of Macrosphelide A from the fermentation broth of the fungus Microsphaeropsis sp. (strain FO-5050). mdpi.commdpi.com This initial discovery paved the way for the identification of numerous other macrosphelide isomers. These compounds are secondary metabolites, meaning they are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism.

Fungi are prolific producers of such secondary metabolites, which often exhibit a wide range of biological activities. mdpi.comnih.gov Over the years, various macrosphelides have been isolated from a diverse array of fungal species, highlighting their prevalence in the fungal kingdom. mdpi.com While Macrosphelide M's first appearance in scientific literature is primarily through its total synthesis, one report has also listed it as a cytotoxic compound isolated from the sea hare Aplysia kurodai. researchgate.netjst.go.jpnih.gov Sea hares are known to accumulate chemical compounds from their diet, which often includes algae and the fungi growing on them, suggesting a probable fungal origin for the compound.

Fungi known to produce compounds from the macrosphelide family include:

Microsphaeropsis sp. mdpi.commdpi.commdpi.com

Periconia byssoides mdpi.commdpi.comclockss.org

Coniothyrium minitans (now Paraphaeosphaeria minitans) mdpi.commdpi.commdpi.com

Tritirachium sp. mdpi.commdpi.comtandfonline.com

Pseudogymnoascus sp. mdpi.com

Pleurotus ostreatus nih.gov

Overview of Macrosphelide Structural Diversity and Research Significance

Macrosphelides are classified as macrolides, specifically macrotriolides, characterized by a large lactone (cyclic ester) ring. mdpi.comjst.go.jp The structural framework of the macrosphelide family exhibits notable diversity, primarily centered around a 15- or 16-membered core ring containing three ester linkages. mdpi.comacs.org

The variations among different macrosphelide analogues arise from several key structural differences:

Ring Size: The macrocycle can be either 15-membered, as in the case of Macrosphelide D and M, or 16-membered, like Macrosphelides A, C, E, and F. acs.org

Oxygenation Pattern: The degree and position of hydroxylation or ketonization on the macrocyclic ring vary. For instance, Macrosphelide A possesses two hydroxyl groups at positions C-8 and C-14, whereas Macrosphelide B is an oxidized version with a ketone at C-14. jst.go.jpclockss.org

Stereochemistry: The spatial arrangement of substituents at the chiral centers of the molecule can differ. For example, this compound is distinguished by an (R)-configuration at the C-3 position, differing from the (S)-configuration found in analogues like Macrosphelide A. acs.org

This structural diversity is a key driver of the significant research interest in the macrosphelide family. nih.gov These natural products have demonstrated a range of potent biological activities, including the inhibition of cancer cell metastasis by preventing cell-to-cell adhesion, as well as antimicrobial, and immunosuppressant properties. mdpi.commdpi.comnih.govkitasato-u.ac.jp The unique and complex architecture of these molecules also presents a substantial challenge to synthetic chemists, and the pursuit of their total synthesis has led to the development of innovative synthetic strategies. researchgate.netnih.gov this compound, with its distinct 15-membered ring and specific stereochemistry, is a significant member of this family, contributing to the broader understanding of structure-activity relationships within this class of compounds. nih.govacs.org

Structure

3D Structure

Properties

Molecular Formula |

C16H22O8 |

|---|---|

Molecular Weight |

342.34 g/mol |

IUPAC Name |

(2R,6R,7E,11S,12R,13E)-12-hydroxy-6-(1-hydroxyethyl)-2,11-dimethyl-1,5,10-trioxacyclopentadeca-7,13-diene-4,9,15-trione |

InChI |

InChI=1S/C16H22O8/c1-9-8-16(21)24-13(10(2)17)5-7-15(20)23-11(3)12(18)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10?,11+,12-,13-/m1/s1 |

InChI Key |

IGBLHBGVKNSTOR-IUQQNXQGSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)O[C@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C(C)O |

Canonical SMILES |

CC1CC(=O)OC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)C(C)O |

Synonyms |

macrosphelide M |

Origin of Product |

United States |

Biosynthetic Investigations of Macrosphelide M

Hypothesized Biosynthetic Pathways (e.g., Polyketide Origin)

The structural backbone of Macrosphelide M strongly suggests its origin from the polyketide pathway, a common route for the biosynthesis of macrolides in microorganisms. mdpi.comnih.gov It is postulated that macrosphelides are synthesized via this pathway. mdpi.comnih.gov

Polyketides are a large and diverse group of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants. wikipedia.org Their biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org The process resembles fatty acid synthesis, involving the sequential condensation of simple carboxylic acid units. wikipedia.org The biosynthesis typically starts with a "starter unit," such as acetyl-CoA, which is then elongated by the addition of "extender units," most commonly malonyl-CoA. wikipedia.org In fungi, these reactions are typically carried out by Type I iterative PKSs (IPKSs), which are large, multidomain proteins that catalyze multiple rounds of chain extension. nih.gov The resulting polyketide chain undergoes various modifications, including reductions and dehydrations, before being released and often cyclized to form the final macrolide structure. nih.gov The biosynthesis of Brefeldin A, another 16-membered fungal macrolactone, has been shown to proceed through a highly reduced polyketide synthesized by a Type I HRPKS (Highly-Reducing Polyketide Synthase). nih.gov

Identification of Biosynthetic Precursors and Metabolic Intermediates

Identifying the precise starter and extender units is crucial to understanding the biosynthetic pathway. For many macrolide antibiotics, such as erythromycin, feeding studies with labeled precursors like propionic acid and propanol (B110389) have been shown to stimulate production. mdpi.com However, attempts to induce macrosphelide production in a Pleurotus ostreatus strain using these compounds were unsuccessful. mdpi.comnih.gov This suggests that either these are not the direct precursors for this specific macrosphelide, the producing organism lacks the necessary enzymes to incorporate them, or the experimental conditions were not optimal. nih.gov

While direct feeding studies for this compound are not extensively reported, the analysis of biosynthetic gene clusters (BGCs) in producing organisms is a powerful modern tool for predicting precursors. frontiersin.orgnih.gov For instance, the BGC for the macrolide pimaricin contains genes for an acetate-activating PKS, identifying the starter unit. nih.gov Similar genomic analysis of a this compound-producing organism would be required to definitively identify its biosynthetic building blocks.

Characterization of Enzymes Involved in Biosynthesis (e.g., Cytochrome P450 Monooxygenases)

The core of macrosphelide biosynthesis is the Polyketide Synthase (PKS) enzyme system. However, post-PKS modifications are critical for generating the final, bioactive molecule. Research suggests that tailoring enzymes, particularly cytochrome P450 monooxygenases, play a significant role.

In studies with Pleurotus ostreatus, the induction of macrosphelide production by iron and manganese ions led to the hypothesis that the rate-limiting steps in its biosynthesis are catalyzed by enzymes dependent on these metals. nih.gov This points towards the involvement of cytochrome P450 monooxygenases or manganese-dependent peroxidases. nih.gov Iron is a key component of heme, which serves as a cofactor for P450 enzymes involved in the biosynthesis of many polyketide antibiotics. nih.gov The gene clusters for other complex polyketides, like avermectin, have been found to contain genes encoding cytochrome P450 hydroxylases that perform key modifications on the polyketide backbone. nih.gov These enzymes are often responsible for hydroxylations, epoxidations, and ring formations that are crucial for the compound's structure and activity.

Environmental and Inductive Factors Influencing this compound Production

The production of secondary metabolites like this compound is often tightly regulated and highly influenced by the organism's growth conditions. Several studies have examined how environmental and chemical factors affect the yield of macrosphelides.

Temperature and pH: Temperature is a critical factor. For Coniothyrium minitans producing macrosphelide A, all tested isolates grew over a range of 10-30°C, with the optimal temperature for both growth and antibiotic production being approximately 15-20°C. researchgate.net In a different producing organism, Pleurotus ostreatus, the optimal temperature for growth and biotransformation was found to be in the range of 25°C to 26°C. nih.gov Temperatures that were too low (21-22°C) resulted in slow growth and no product formation, while higher temperatures (28-30°C) caused the culture to die back. nih.gov

Interactive Table: Optimal Temperature for Macrosphelide Production

| Producing Organism | Optimal Temperature Range (°C) |

|---|---|

| Coniothyrium minitans | 15-20 |

This table summarizes the optimal temperature conditions for macrosphelide production by different fungal species.

Chemical Inducers: Various chemical compounds have been tested for their ability to induce or enhance macrosphelide production. In P. ostreatus, several metal ions were found to be effective inducers.

Interactive Table: Effect of Various Inducers on Macrosphelide Production in P. ostreatus

| Inducer | Concentration | Production Level* |

|---|---|---|

| Metal Ions | ||

| FeSO₄·7H₂O | 5 mg | ++ |

| Fe(EDTA) | 5 mg | +++ |

| Cu²⁺ | 5 mg | + |

| Mn²⁺ | 5 mg | ++ |

| Co²⁺ | 5 mg | + |

| Zn²⁺ | 5 mg | - |

| Organic Compounds & Stressors | ||

| Ethanol (B145695) | 0.5% | - |

| DMSO | 0.5% | - |

| Hydrogen peroxide | 0.001% | - |

| Propionic acid | 0.05% | - |

| Propanol | 0.5% | - |

| NaCl (osmotic stress) | 0.1 M | - |

(-) no detectable production; (+) trace production; (++) medium production; (+++) high production. Data adapted from Wińska et al., 2016. nih.gov

The results show that iron, copper, manganese, and cobalt ions induced biosynthesis, with EDTA-chelated iron giving the best results. nih.gov The inactivity of zinc, a non-redox metal, further supports the hypothesis that redox enzymes like P450s are crucial. nih.gov In contrast, attempts to induce production with organic compounds like ethanol and dimethylsulphoxide (DMSO), or by inducing osmotic stress with sodium chloride, were unsuccessful. nih.gov

Synthetic Strategies for Macrosphelide M and Analogues

Retrosynthetic Analysis and Key Disconnections

The total synthesis of Macrosphelide M and its analogues typically commences with a retrosynthetic analysis that deconstructs the target molecule into simpler, readily available starting materials. A common strategy involves disconnecting the 16-membered macrolide at the ester linkages, leading to three or more hydroxy acid fragments. mdpi.comsemanticscholar.org This convergent approach allows for the independent synthesis of key building blocks, which are then coupled in a stepwise manner. mdpi.com

For instance, one retrosynthetic approach for a this compound analogue envisioned the molecule arising from the esterification of a dimeric alcohol with a carboxylic acid. mdpi.com The dimeric alcohol itself was traced back to a protected unsaturated acid, highlighting a strategy of iterative fragment coupling. mdpi.com Another successful synthesis of this compound identified two key fragments: an acid fragment and an alcohol fragment. researchgate.net This approach simplifies the synthetic challenge by breaking the complex macrocycle into two more manageable pieces. researchgate.net

The general retrosynthetic blueprint for many macrosphelide syntheses can be summarized as follows:

Disconnection 1 (Macrocycle): The primary disconnection occurs at one of the ester bonds within the macrocyclic ring, linearizing the structure to a seco-acid. semanticscholar.orgmdpi.com

Disconnection 2 (Ester Linkages): Further disconnection of the remaining ester bonds in the linear precursor breaks it down into smaller, chiral hydroxy acid monomers. mdpi.comsemanticscholar.org

Disconnection 3 (Chiral Fragments): These monomeric units are then retrosynthetically derived from simple, often commercially available, chiral starting materials. researchgate.netnih.gov

This modular approach not only facilitates the synthesis but also allows for the generation of diverse analogues by incorporating modified building blocks. mdpi.com

Synthesis of Chiral Fragments and Building Blocks

The stereochemistry of this compound presents a significant synthetic challenge, requiring precise control over the formation of multiple stereocenters. Chemists have employed a variety of methods to construct the necessary chiral fragments, often relying on precursors from the chiral pool or developing sophisticated asymmetric synthetic routes.

Utilization of Chiral Pool Precursors (e.g., Carbohydrates, Hydroxy Acids)

The "chiral pool" provides a valuable source of enantiomerically pure starting materials, which can be elaborated into the required building blocks for macrosphelide synthesis. This strategy leverages the inherent chirality of natural products to establish the stereocenters of the target molecule.

Commonly used chiral pool precursors include:

Carbohydrates: D-glucose derivatives, such as diacetone glucose, have been effectively used to introduce multiple stereocenters. researchgate.net For example, the C-3 and C-4 stereocenters of diacetone glucose were utilized to create four stereocenters in a synthesis of this compound. researchgate.net L-(+)-arabinose has also served as a starting point for the synthesis of macrosphelides C and F. D-ribose has been used to generate chiral diene building blocks. ua.es

Hydroxy Acids: (S)-malic acid is another frequently employed chiral precursor, providing a key stereocenter for the alcohol fragment in a total synthesis of this compound. researchgate.net Methyl (S)-(+)-3-hydroxybutyrate and methyl (S)-(-)-lactate are also readily available chiral materials that have been used to efficiently synthesize the substrates for Ring-Closing Metathesis (RCM) in the synthesis of macrosphelides A and B. researchgate.netnih.govacs.org Ethyl (S)-lactate and methyl (R)-3-hydroxybutyrate have been utilized in the synthesis of macrosphelide I.

The use of these precursors provides a reliable and often efficient way to install the correct stereochemistry in the synthetic intermediates.

Development of Asymmetric Synthetic Routes to Stereocenters

In addition to the chiral pool approach, de novo asymmetric synthesis provides a powerful and flexible means to create the stereocenters of this compound. These methods often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions.

Key asymmetric reactions employed in macrosphelide syntheses include:

Sharpless Asymmetric Epoxidation: This reaction is a cornerstone for introducing chiral epoxide functionalities, which can then be opened regioselectively to generate stereodefined diols. researchgate.net It has been a key step in the synthesis of various macrosphelides, including aigialomycin D and macrosphelide I.

Sharpless Asymmetric Dihydroxylation: This method allows for the stereoselective formation of vicinal diols from olefins, a crucial transformation for establishing adjacent stereocenters.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of olefins is another effective strategy for creating chiral centers with high enantioselectivity. rsc.org

Chiral Auxiliary-Mediated Reactions: The use of chiral auxiliaries can direct the stereochemical outcome of reactions such as aldol (B89426) additions, enabling the construction of specific stereoisomers. rsc.org

These asymmetric methods offer greater flexibility than the chiral pool approach, allowing for the synthesis of a wider range of stereoisomers and analogues for structure-activity relationship (SAR) studies. nih.gov

Macrocyclization Methodologies

The formation of the 16-membered macrocyclic ring is a critical and often challenging step in the total synthesis of this compound. The low concentration required to favor intramolecular cyclization over intermolecular polymerization necessitates highly efficient and reliable macrocyclization methods. Two prominent strategies have emerged as particularly effective: Yamaguchi macrolactonization and Ring-Closing Metathesis (RCM).

Yamaguchi Macrolactonization Approaches

The Yamaguchi macrolactonization is a widely used and powerful method for the formation of large-ring lactones. nih.govsnnu.edu.cn This two-step procedure involves the initial formation of a mixed anhydride (B1165640) from the seco-acid using 2,4,6-trichlorobenzoyl chloride, followed by slow addition to a solution of 4-dimethylaminopyridine (B28879) (DMAP) at high dilution. snnu.edu.cnpharm.or.jp The bulky trichlorobenzoyl group activates the carboxylic acid while minimizing intermolecular side reactions.

The Yamaguchi protocol has been successfully applied in numerous total syntheses of macrosphelides and their analogues. mdpi.commdpi.compharm.or.jp For example, it was a key step in the synthesis of 3-phenylmacrosphelide A, where it was used to cyclize the linear precursor after deprotection. mdpi.com It has also been employed in the synthesis of macrosphelides A, E, C, and F. semanticscholar.org Despite its general reliability, the success of Yamaguchi macrolactonization can be substrate-dependent, and in some cases, other methods may provide higher yields. acs.org

Ring-Closing Metathesis (RCM) Strategies

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile alternative for the construction of the macrosphelide ring system. nih.govrsc.org This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs catalysts, involves the intramolecular coupling of two terminal alkenes to form a cyclic olefin. researchgate.netacs.org

The RCM approach offers several advantages, including its high functional group tolerance and its ability to form large rings efficiently. rsc.orgmdpi.com A key strategy in applying RCM to macrosphelide synthesis involves designing a linear precursor with terminal double bonds at appropriate positions. nih.govacs.orgresearchgate.net For example, a new synthetic route for macrosphelides A, B, and E was established based on RCM as the key macrocyclization step. nih.gov The substrates for the RCM were synthesized from commercially available chiral materials. nih.gov The steric environment around the reacting double bonds was found to significantly influence the rate of macrocyclization. nih.gov RCM was also a crucial step in the total synthesis of this compound itself. researchgate.net

Palladium-Catalyzed Carbonylative Esterification

Palladium-catalyzed carbonylative esterification has emerged as a powerful tool in the synthesis of macrolides, offering a convergent and efficient approach to the macrolactone core. While a direct application of this method to the total synthesis of this compound has not been extensively reported in dedicated studies, its utility has been demonstrated in the synthesis of closely related macrosphelides and in the generation of macrosphelide libraries.

The Takahashi group, for instance, successfully employed a palladium-catalyzed carbonylation on a polymer support to construct a library of macrosphelide analogues. mdpi.comresearchgate.net This strategy involves the palladium(0)-mediated insertion of carbon monoxide into a vinyl iodide, followed by intramolecular trapping with a hydroxyl group to forge the ester linkage and close the macrocyclic ring. This approach is particularly amenable to combinatorial synthesis, allowing for the rapid generation of diverse structures for structure-activity relationship (SAR) studies.

The general scheme for such a carbonylative macrolactonization involves a seco-acid precursor bearing a vinyl iodide at one terminus and a free hydroxyl group at the other. The key transformation is typically carried out under a carbon monoxide atmosphere in the presence of a palladium catalyst, such as PdCl2(MeCN)2 or a combination of Pd2(dba)3 and a phosphine (B1218219) ligand. researchgate.netnih.gov The efficiency of the cyclization can be influenced by factors such as the nature of the palladium catalyst, the solvent, and the concentration of the substrate.

Other Cyclization and Esterification Techniques

Beyond palladium-catalyzed methods, a variety of other cyclization and esterification techniques have been instrumental in the synthesis of this compound and its congeners. These methods are crucial for the formation of the macrocyclic ester bond and the ester linkages connecting the monomeric units.

Yamaguchi Esterification and Macrolactonization: The Yamaguchi protocol is one of the most widely employed methods for the formation of esters, particularly in the context of macrolactonization. nih.gov This method involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base (like triethylamine (B128534) or diisopropylethylamine) to form a mixed anhydride. Subsequent addition of an alcohol, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), leads to the formation of the desired ester. In the context of macrocyclization, this reaction is performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. Several total syntheses of macrosphelides, including this compound, have utilized Yamaguchi esterification for the crucial macrolactonization step. acs.orgresearchgate.net

Ring-Closing Metathesis (RCM): Ring-closing metathesis has become a cornerstone of modern macrocycle synthesis due to its functional group tolerance and the availability of highly efficient ruthenium-based catalysts (e.g., Grubbs' catalysts). acs.org In the synthesis of macrosphelides, RCM is typically used to form a carbon-carbon double bond within the macrocycle from a diene precursor. This macrocyclic olefin can then be carried through to the final product or subsequently modified. A total synthesis of this compound reported by Sharma and Reddy utilized RCM for the key macrocyclization step. acs.orgresearchgate.net

Intramolecular Nitrile Oxide-Olefin Cycloaddition (INOC): A more unconventional approach to the macrosphelide skeleton involves an intramolecular nitrile oxide-olefin cycloaddition (INOC). This strategy was employed in the synthesis of Macrosphelide B. mdpi.comresearchgate.net The reaction constructs the macrocycle by forming a new five-membered ring, which can then be further elaborated to the target structure. This method offers a unique way to control stereochemistry and can be a powerful alternative to traditional macrolactonization methods.

High-Pressure Transesterification: In a stereodivergent synthesis of several macrosphelides, including this compound, Häcker and Plietker reported the use of a high-pressure transesterification. nih.gov This method was employed for the selective ring-enlargement of 15-membered macrosphelides into their 16-membered counterparts, showcasing a novel application of pressure to effect a key transformation in macrocycle synthesis. nih.gov

Total Synthesis of this compound

Detailed Exploration of Published Synthetic Routes

To date, a few distinct total syntheses of this compound have been reported, each employing a unique strategy to construct the 15-membered macrocyclic core and install the requisite stereocenters.

Sharma and Reddy's Synthesis (2012): This synthesis commences from two readily available chiral building blocks: diacetone glucose and (S)-malic acid. acs.orgresearchgate.net The key features of this route include:

The utilization of the inherent chirality of the starting materials to establish the stereocenters of the target molecule.

The formation of the ester linkages through standard esterification procedures.

A crucial Yamaguchi esterification to connect the two main fragments.

The final macrocyclization is achieved via a ring-closing metathesis (RCM) of a tris-olefin precursor. acs.orgresearchgate.net

A final one-pot deprotection of the p-methoxybenzyl (PMB) and tert-butyldimethylsilyl (TBS) protecting groups using titanium tetrachloride (TiCl4) furnishes this compound. acs.orgresearchgate.net

Häcker and Plietker's Stereodivergent Synthesis (2015): This approach provides a unified and enantioselective route to eight different macrosphelides, including this compound, from a common precursor. nih.gov The key innovations of this synthesis are:

Starting from the achiral precursor tert-butyl sorbate.

The strategic use of a cyclic sulfate (B86663) as both a protecting group and a reactivity-directing group. This allows for the stereocontrolled introduction of functionalities.

The synthesis proceeds through a convergent assembly of fragments.

The absolute configuration of the synthesized this compound was unambiguously confirmed by X-ray crystal structure analysis. nih.gov

Comparative Analysis of Synthetic Efficiency and Stereoselectivity

A comparative analysis of the published synthetic routes to this compound reveals distinct advantages and disadvantages for each approach in terms of efficiency and stereocontrol.

| Synthetic Route | Starting Material(s) | Key Cyclization Method | Overall Yield | Number of Steps (Longest Linear Sequence) | Stereocontrol Strategy |

| Sharma and Reddy (2012) | Diacetone glucose, (S)-malic acid | Ring-Closing Metathesis (RCM) | Not explicitly stated in abstract | Not explicitly stated in abstract | Chiral pool synthesis |

| Häcker and Plietker (2015) | tert-Butyl sorbate | Macrolactonization (unspecified in abstract) | Not explicitly stated in abstract | 9-11 steps | Asymmetric synthesis using a cyclic sulfate as a chiral auxiliary |

The Sharma and Reddy synthesis leverages the "chiral pool," a strategy that can be highly efficient as it avoids the need for asymmetric induction steps. However, the availability and cost of the chiral starting materials can be a limiting factor. The use of RCM for the macrocyclization is a robust and well-established method.

Stereochemical Elucidation and Confirmation through Synthesis

The total synthesis of a natural product serves as the ultimate proof of its proposed structure, including its absolute stereochemistry. In the case of this compound, synthetic efforts have been crucial in unambiguously assigning its configuration.

The stereochemical complexity of this compound, with its multiple chiral centers, presents a significant challenge. The initial structural elucidation of macrosphelides was based on spectroscopic data and chemical degradation. However, the absolute configuration of many members of this family, including this compound, was definitively established through total synthesis.

The work by Häcker and Plietker is particularly noteworthy in this regard. nih.gov By synthesizing this compound through a stereocontrolled route starting from an achiral material, they were able to control the formation of each stereocenter. The comparison of the spectroscopic data of the synthetic material with that of the natural product, and crucially, the determination of the X-ray crystal structure of their synthetic this compound, provided unequivocal proof of its absolute configuration. nih.gov This demonstrates the indispensable role of chemical synthesis in modern natural product chemistry, moving beyond simply providing access to the molecule to being a fundamental tool for structural verification.

Chemical Modifications and Derivatization of Macrosphelide M Scaffolds

Structure-Activity Relationship (SAR) Studies via Designed Analogues

Modifications within the Macrolactone Core (e.g., Oxidation Patterns, Hydroxyl/Carbonyl Interconversions)

The oxidation state of the hydroxyl groups within the 16-membered macrolactone core of macrosphelides plays a crucial role in their biological activity. Early derivatization studies involved the oxidation of Macrosphelide A (MSA), a closely related analogue, which provided foundational insights into the SAR of this compound class.

Oxidation of MSA, which possesses two secondary hydroxyl groups, can lead to a mixture of products, including the 8-keto, 14-keto (Macrosphelide B), and the diketo-MS 15 derivative. mdpi.comnih.gov The non-chemoselective nature of this oxidation resulted in the formation of 8-keto MS 14 and diketo-MS 15 in nearly equal amounts, alongside MSB. mdpi.com While these unnatural isomers were initially synthesized to aid in structure determination, they proved valuable for subsequent SAR studies. mdpi.com

Further investigations into aza-analogues of macrosphelides revealed that the oxidation state at these positions significantly influences apoptosis-inducing activity. Generally, diketo derivatives exhibit stronger pro-apoptotic effects compared to their dihydroxy counterparts. mdpi.comclockss.org For instance, in a series of nitrogen-substituted macrosphelide derivatives, the diketo compounds (e.g., 137) consistently showed increased apoptosis-inducing activity in human lymphoma U937 cells compared to the corresponding dihydroxy molecules (e.g., 136). mdpi.com

Table 1: Apoptosis Inducing Activity of Selected Macrosphelide Core-Modified Derivatives

| Compound | Modification | Cell Line | Activity | Reference |

| Dihydroxy-aza MS (136) | Diol at C8/C14 | U937 | Lower Activity | mdpi.com |

| Diketo-aza MS (137) | Diketone at C8/C14 | U937 | Higher Activity | mdpi.com |

| Diketo-MS (15) | Diketone at C8/C14 | U937 | Slight apoptosis-inducing activity | mdpi.com |

Introduction and Variation of Side Chains (e.g., Thiazole (B1198619), Aza-Analogues)

Modification of the side chains appended to the macrosphelide core has been a fruitful strategy for enhancing biological potency. The introduction of heterocyclic moieties, such as thiazoles and various nitrogen-containing analogues, has led to derivatives with significantly improved activities. mdpi.comnih.gov

Thiazole Analogues: Hybrid compounds incorporating a thiazole side chain, inspired by the structure of epothilones, have been synthesized and evaluated. acs.org These hybrids, designed to merge the pharmacophores of two distinct natural products, demonstrated notable apoptosis-inducing activity against human lymphoma cells, proving more potent than the parent macrosphelides. nih.govacs.org A key synthetic strategy for these molecules involves ring-closing metathesis (RCM). nih.gov

Aza-Analogues: A variety of aza-macrosphelide analogues have been prepared to probe the SAR. u-toyama.ac.jpu-toyama.ac.jp These include derivatives where nitrogen atoms replace specific oxygen or carbon atoms within the macrocycle or side chain. For example, N10-MS and N16-MS derivatives were synthesized through a carefully designed sequence of esterifications and RCM. mdpi.com The biological evaluation of these aza-analogues indicated that precise positioning of the nitrogen atom is critical for activity. mdpi.comu-toyama.ac.jp Furthermore, N-alkylation of these aza-derivatives and subsequent oxidation to the di-keto forms have also been explored, yielding compounds with moderate activity. mdpi.com Pyridine-substituted derivatives have also been synthesized, with 2-pyridyl-MS 114 and 3-pyridyl-MS 116 showing nearly equipotent apoptosis-inducing effects on U937 cells. researchgate.net

Table 2: Biological Activity of Selected Side-Chain Modified Macrosphelide Analogues

| Compound Class | Specific Analogue | Key Structural Feature | Observed Activity | Reference |

| Thiazole Hybrids | Epothilone (B1246373) Hybrid (60) | Thiazole side chain | Significant apoptosis-inducing activity | mdpi.comnih.gov |

| Aza-Analogues | N10-MS (129-131) | Nitrogen at position 10 | Moderate activity | mdpi.com |

| Aza-Analogues | N16-MS (132-134) | Nitrogen at position 16 | Moderate activity | mdpi.com |

| Pyridine Analogues | 2-pyridyl-MS (114) | 2-pyridyl side chain | Apoptosis induction in U937 cells | researchgate.net |

| Pyridine Analogues | 3-pyridyl-MS (116) | 3-pyridyl side chain | Apoptosis induction in U937 cells | researchgate.net |

Investigations of Ring-Size Variations (e.g., 15-membered, 16-membered, 18-membered Macrocycles)

The standard macrosphelide skeleton is a 16-membered macrolide. nih.govjst.go.jp However, natural variants and synthetic efforts have explored different ring sizes to understand their impact on conformation and biological function. mdpi.commdpi.com

15-membered Macrocycles: Macrosphelide M itself is a naturally occurring 15-membered macrolide, demonstrating that this ring size is tolerated in nature. researchgate.net Synthetic chemists have also targeted 15-membered analogues. For instance, a 15-membered macrosphelide B (MSB) analogue (84) was prepared via a synthetic route involving ring-closing metathesis (RCM). mdpi.comresearchgate.net This ring-contracted derivative provided a valuable point of comparison for SAR studies against the more common 16-membered structures. mdpi.com

18-membered Macrocycles: To investigate the effect of a larger macrocyclic core, ring-enlarged 18-membered derivatives have also been synthesized. mdpi.comresearchgate.net Starting from a known synthetic intermediate, esterification with different carboxylic acid units followed by deprotection and RCM yielded 18-membered macrolides. mdpi.comresearchgate.net Subsequent modifications, such as deprotection or oxidation, produced a series of ring-enlarged analogues (90-93). mdpi.comresearchgate.net The synthesis of these larger macrocycles, along with their 15-membered counterparts, has been crucial for a thorough investigation of the SAR related to ring size. mdpi.comnih.gov

Synthesis and Evaluation of Stereoisomers and Unnatural Isomers

The stereochemistry of the multiple chiral centers in the macrosphelide structure is a critical determinant of its biological activity. solubilityofthings.comwikipedia.org The synthesis of various stereoisomers, including unnatural isomers, has been instrumental in defining the optimal spatial arrangement for target interaction.

A significant achievement in this area was the application of a binary fluorous tagging strategy to prepare a library of 16 stereoisomers of macrosphelides. mdpi.comnih.gov This combinatorial approach allowed for the simultaneous synthesis and subsequent separation of a large number of isomers, facilitating a comprehensive analysis of stereochemical requirements for activity. nih.gov This work not only provided access to a diverse set of molecules for biological screening but also led to the structural reassignment of Macrosphelide D, which was found to be a regioisomer rather than a stereoisomer of the other library members. nih.gov

The synthesis of diastereomeric macrosphelide cores has also been accomplished, providing direct comparisons for SAR studies. mdpi.com For example, a diastereomeric core (48) was prepared using a Horner-Emmons reaction/esterification route, allowing for a direct comparison with the natural isomeric core. mdpi.com These studies underscore the importance of precise stereochemical control in the design of potent macrosphelide analogues. ua.es

Hydrogenation and Reductive Modifications

Hydrogenated derivatives of thiazole-substituted macrosphelides have been prepared. mdpi.com The reduction of a thiazole-substituted intermediate (101) led to the corresponding reduced-thiazole derivatives (102). mdpi.com Similarly, dihydro-aza macrosphelides have been synthesized. clockss.org For example, the hydrogenation of an unsaturated aza-MS intermediate (145) resulted in a chemoselective reduction to produce compound 146. mdpi.com These dihydro-aza analogues, which are derivatives of 3-epi macrosphelide L, were evaluated for their apoptosis-inducing activities. The results showed that the oxidized diketo-analogues were more potent than their dihydroxy precursors, highlighting the interplay between saturation and oxidation state. clockss.org

Development of Hybrid Molecules and Chemical Probes

Building upon the macrosphelide scaffold, researchers have developed hybrid molecules and chemical probes to enhance specific biological activities or to facilitate the identification of cellular targets. mdpi.comfrontiersin.orgmskcc.org

Hybrid Molecules: A notable example is the creation of macrosphelide-epothilone hybrids. mdpi.comacs.orgrsc.org These chimeric molecules were designed to combine the structural features of two potent 16-membered macrolides. nih.gov The resulting hybrid (60) demonstrated significantly enhanced apoptosis-inducing activity against the U937 cell line at a 1 µM concentration, a dramatic improvement over the slight activity of the parent diketo-MS 15. mdpi.com This success has spurred further research into hybrid agents based on the macrosphelide framework. mdpi.comscribd.comrsc.org

Chemical Probes: To investigate the mechanism of action and identify the binding partners of macrosphelides, affinity-based chemical probes have been developed. A macrosphelide A-biotin chimera was designed and synthesized to serve as a tool for affinity chromatography experiments. mdpi.comjst.go.jp By attaching a biotin (B1667282) tag, researchers can use techniques like pull-down assays to isolate and identify the cellular proteins that interact with the macrosphelide core. mdpi.comnih.gov This approach is crucial for elucidating the molecular targets and pathways modulated by this class of compounds.

Synthesis of Biotin-Tagged Macrosphelide Conjugates

To investigate the molecular targets of macrosphelides, researchers have synthesized biotin-tagged conjugates. Biotin is a vitamin that binds with high affinity to streptavidin, a property that is widely exploited for affinity chromatography to isolate protein binding partners from cell lysates. The design and synthesis of these conjugates are critical, as the linker connecting the macrosphelide to the biotin tag must be of an appropriate length and flexibility to not interfere with the binding of the macrosphelide to its target protein. researchgate.netmdpi.com

The synthesis of a Macrosphelide A-biotin chimera has been successfully accomplished to aid in the identification of its biological targets. nih.gov Key features of this synthesis involved:

An efficient synthesis of the core macrosphelide structure. nih.gov

The introduction of a linker unit via a cross-metathesis reaction with an allyl-macrosphelide intermediate. nih.gov

The final coupling of the linker-bearing macrosphelide with a biotin tag. nih.gov

In one study, two distinct MSPA-biotin chimeras were created, featuring linkers of different lengths to assess the impact of the linker on target identification. researchgate.netmdpi.com These probes, MSPA-735 (medium-length linker) and MSPA-961 (long-length linker), were instrumental in subsequent affinity chromatography and mass spectrometry-based proteomic screens to identify the cellular proteins that interact with Macrosphelide A. researchgate.netmdpi.com This strategy led to the identification of several glycolytic enzymes as potential targets. researchgate.net

| Compound Name | Base Scaffold | Purpose of Modification | Key Synthetic Feature |

| MSPA-735 | Macrosphelide A | Target Identification | Medium-length biotinylated linker |

| MSPA-961 | Macrosphelide A | Target Identification | Long-length biotinylated linker |

| Allyl-Macrosphelide A | Macrosphelide A | Intermediate for Conjugation | Functional handle for cross-metathesis |

| Biotin-tagged Macrosphelide A | Macrosphelide A | Biochemical Probe | Coupling of linker-bound MSPA with biotin |

Chimeric Constructs for Mechanistic Investigations

Chimeric molecules, which combine the structural features of two different bioactive compounds, are a powerful tool in medicinal chemistry to create novel derivatives with enhanced or new biological activities. This strategy has been applied to the macrosphelide skeleton to improve its potency. mdpi.comnih.gov

Inspired by the potent cytotoxicity of epothilones, a class of 16-membered macrolide anticancer agents, researchers designed and synthesized chimeric molecules that fused the macrosphelide core with the characteristic thiazole-containing side chain of epothilone. mdpi.com This molecular hybridization aimed to leverage the favorable safety profile of the macrosphelide scaffold while incorporating the potent cell-killing functionality of the epothilone side chain. mdpi.comnih.gov

Screening of these novel chimeras revealed a significant increase in their desired potencies. nih.gov Notably, one such chimera demonstrated more potent apoptosis-inducing activity in the U937 human lymphoma cell line compared to the parent compounds, Macrosphelide A or E, which showed little to no activity at the same concentration. nih.gov This successful hybridization underscores the potential of chimeric constructs to unlock more potent biological activity from the macrosphelide template. nih.gov

| Compound Name | Structural Components | Investigated Activity |

| Macrosphelide-Epothilone Chimera 9 | Macrosphelide A/E skeleton + Epothilone side chain | Apoptosis-inducing activity |

| Macrosphelide A (MSA) | Natural Macrosphelide | Cell-adhesion inhibition |

| Macrosphelide E (MSE) | Natural Macrosphelide | Cell-adhesion inhibition |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry offers a high-throughput strategy for the synthesis of large, diverse collections of related compounds, known as chemical libraries. mdpi.commdpi.com These libraries are invaluable for systematically exploring the structure-activity relationships (SAR) of a lead compound and for discovering derivatives with improved properties. Several combinatorial approaches have been utilized to generate libraries of macrosphelide analogs. mdpi.comresearchgate.net

One early approach involved a solid-phase synthesis strategy. mdpi.com Three key fragments of the macrosphelide structure were prepared, with modifications at chiral centers or substituent groups to maximize diversity. mdpi.com These fragments were then assembled on a resin support using a palladium-catalyzed carbonylation for the crucial macrocyclization step. mdpi.com This method enabled the simultaneous preparation of 122 different macrosphelide isomers, including both natural and unnatural configurations. mdpi.com

Another powerful technique employed for generating a macrosphelide library is fluorous tagging. mdpi.com This method involves labeling different stereoisomers with unique fluorous tags, which allows for their synthesis in a mixture and subsequent separation based on the fluorine content. This "binary fluorous tagging" strategy facilitated the synthesis and separation of a 16-stereoisomer library of macrosphelides, providing a significant number of compounds for biological evaluation. mdpi.com These combinatorial strategies have been instrumental in advancing the understanding of the macrosphelide pharmacophore and in the quest for more potent derivatives. mdpi.commdpi.com

Advanced Research Methodologies Applied to Macrosphelide M

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions and SAR Predictions

Computational chemistry and molecular modeling play a pivotal role in modern drug discovery, offering insights into molecular structures, physicochemical properties, and interactions within biological systems bmglabtech.comnih.gov. These techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting how a compound like Macrosphelide M might bind to its biological targets and in understanding the structural features critical for its activity dovepress.commdpi.com.

Molecular modeling allows researchers to visualize and analyze the three-dimensional binding poses of a ligand within a target's active site, providing hypotheses for its mechanism of action dovepress.com. Furthermore, SAR predictions, often aided by computational approaches, help in identifying key functional groups and structural motifs responsible for biological activity, guiding the rational design of new analogs with improved potency or selectivity uni-bonn.desemanticscholar.org. While general applications of these methods are well-established in natural product research and drug design, specific published computational chemistry or molecular modeling studies focused on this compound for detailed ligand-target interactions or SAR predictions were not explicitly identified in the current literature search. However, such approaches are routinely applied to compounds within the macrolactone class to accelerate hit identification and lead optimization researchgate.net.

Advanced Spectroscopic Techniques for Detailed Structural Confirmation and Analysis (e.g., 2D NMR, X-ray Crystallography)

The precise determination of the chemical structure and absolute stereochemistry of natural products like this compound is fundamental for understanding their biological activity and for synthetic efforts. Advanced spectroscopic techniques are indispensable in this regard.

While X-ray crystallography is another powerful technique for determining three-dimensional atomic structures with high precision, especially for crystalline materials nih.govwikipedia.org, its direct application for this compound was not specifically detailed in the search results. However, X-ray analysis has been successfully employed for other macrosphelides, such as Macrosphelide C, to confirm absolute configurations, demonstrating its utility within this compound class mdpi.com. Both NMR and X-ray crystallography are considered complementary tools in structural biology, with NMR being particularly suited for molecules in solution and X-ray for crystalline forms nih.govnih.gov.

Development of Biochemical and Cell-Based Assays for Activity Profiling and High-Throughput Screening

The evaluation of a compound's biological activity and its potential as a drug lead relies on the development and application of robust biochemical and cell-based assays. These assays are critical for activity profiling, mechanism of action studies, and high-throughput screening (HTS).

This compound has been identified as a cytotoxic compound uni-bonn.de. To understand and quantify this cytotoxicity, cell-based assays are typically employed. These assays, which can include cell viability, proliferation, and apoptosis assays, provide a physiological context for evaluating the compound's effects on living cells nih.gov. For instance, studies on Macrosphelide A, a related macrolide, have utilized ATP measurement methods to analyze cell viability in various cancer and non-cancer cell lines, demonstrating selective cytotoxic effects against cancer cells nih.gov.

Biochemical assays, on the other hand, often focus on specific molecular targets, such as enzymes or receptors, in a cell-free system bellbrooklabs.com. These assays can measure enzymatic activity, ligand binding, or protein-protein interactions. For example, Macrosphelide A's targets, including enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH), were identified using mass spectrometry proteomics combined with affinity chromatography, and their inhibition was confirmed through in vitro enzyme assays nih.govresearchgate.net. This approach allows for the precise determination of a compound's inhibitory potency (e.g., IC50 values) against specific targets.

High-throughput screening (HTS) leverages automation and miniaturization to rapidly test large libraries of compounds against biological targets or cellular phenotypes bmglabtech.comnih.govwikipedia.org. While specific HTS data for this compound was not found, the general principles applied to natural products involve screening for desired activities (e.g., cytotoxicity, enzyme inhibition) across diverse compound sets to identify initial "hits" that can then be further optimized wikipedia.orgnih.gov. The development of such assays for this compound would enable a systematic and efficient exploration of its biological potential and structure-activity relationships.

Future Perspectives in Macrosphelide M Research

Advancements in Stereocontrolled and Convergent Synthetic Routes

The synthesis of macrosphelides, including Macrosphelide M, is a complex endeavor due to their intricate macrocyclic lactone skeletons and multiple stereocenters nih.gov. While various total synthesis approaches have been reported, such as Yamaguchi macrolactonization and ring-closing metathesis (RCM), the pursuit of more efficient, stereocontrolled, and convergent routes remains a critical area for future advancements nih.govmedchemexpress.commdpi.comresearchgate.net.

Current synthetic efforts often involve the preparation of key fragments followed by a final ring-closure reaction researchgate.net. For instance, the total synthesis of this compound has been achieved using key steps like the preparation of acid and alcohol fragments from diacetone glucose and (S)-malic acid, followed by Yamaguchi esterification and macrocyclization via RCM medchemexpress.commdpi.com. Other strategies, such as the Koide protocol and isoxazoline-based routes involving diastereoselective olefin-nitrile oxide cycloaddition, have also contributed to the synthesis of macrosphelide derivatives mdpi.com.

The primary motivation for developing advanced synthetic routes is to overcome the inherent low potency of natural macrosphelides by enabling the rapid and efficient generation of diverse derivatives with improved activity and selectivity nih.gov. Future research will likely focus on:

Stereoselective Control: Enhancing the control over the formation of multiple stereocenters to access specific isomers with potentially superior biological profiles.

Combinatorial and Medicinal Chemistry: Leveraging these approaches to create extensive libraries of this compound analogs, facilitating comprehensive structure-activity relationship (SAR) studies and the identification of more potent and selective compounds nih.gov.

Novel Methodologies: Exploring the application of emerging synthetic methodologies, such as new transition metal-catalyzed couplings, to streamline the construction of the macrosphelide scaffold and its derivatives medchemexpress.com.

These advancements are crucial for establishing robust and scalable synthetic platforms for this compound and its analogs, which are essential for drug discovery and development.

Deeper Elucidation of Complex Biosynthetic Pathways and Genetic Determinants

Macrosphelides are natural polyketides, implying their biosynthesis proceeds via a polyketide synthase (PKS) pathway. While the isolation and structural elucidation of various macrosphelide isomers, including this compound, have provided insights into their chemical diversity, a comprehensive understanding of their complex biosynthetic pathways and the underlying genetic determinants is still evolving.

The elucidation of natural product biosynthetic pathways, particularly for complex molecules like macrosphelides, presents significant challenges. These often involve identifying and characterizing a series of enzymatic reactions, the genes encoding these enzymes, and the regulatory mechanisms that govern their expression. For many natural products, especially those derived from less-studied organisms, the complete genetic machinery remains largely unknown.

Future research in this area is expected to focus on:

Genomic and Transcriptomic Analysis: Utilizing advanced sequencing technologies (e.g., whole-genome sequencing, RNA-seq) to identify the gene clusters responsible for this compound biosynthesis in its producing organisms.

Enzyme Characterization: Isolating and biochemically characterizing the specific PKS enzymes and tailoring enzymes (e.g., hydroxylases, methyltransferases) involved in each step of the this compound biosynthetic pathway.

Synthetic Biology and Metabolic Engineering: Employing synthetic biology tools to reconstruct and manipulate the biosynthetic pathway in heterologous hosts (e.g., E. coli, yeast). This approach could enable scalable and sustainable production of this compound and its novel analogs, circumventing limitations associated with natural isolation.

Regulatory Mechanisms: Investigating the genetic and environmental factors that regulate the expression of biosynthetic genes, which could lead to strategies for enhancing this compound production.

A deeper understanding of these pathways will not only facilitate the sustainable production of this compound but also open avenues for bioengineering novel macrosphelide derivatives with enhanced properties.

Comprehensive Mechanistic Understanding of Biological Activities and Target Engagement

Macrosphelides exhibit diverse biological activities, including anticancer effects, inhibition of cell-cell adhesion, and immunosuppression nih.gov. This compound, like other members of the family, is of interest for its potential therapeutic applications. However, a comprehensive mechanistic understanding of how this compound exerts its biological effects and its specific cellular targets remains an active area of research.

For instance, studies on Macrosphelide A (MSPA), a structurally related derivative, have revealed its anti-cancer effects are mediated by simultaneously targeting key enzymes in cancer metabolism: enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH). MSPA's binding to these enzymes leads to a reduction in their enzymatic activity, impairing cancer cell proliferation, glucose consumption, and lactate (B86563) release, thereby targeting the Warburg effect. This detailed mechanistic insight into MSPA highlights the potential for similar discoveries regarding this compound.

Future research aims to provide a more comprehensive understanding of this compound's mechanism of action by:

Target Identification: Employing advanced chemical biology techniques, such as affinity chromatography coupled with mass spectrometry, to identify the direct protein or cellular targets of this compound.

Molecular Interactions: Investigating the precise molecular interactions between this compound and its targets using techniques like molecular docking and molecular dynamics simulations, as demonstrated for MSPA.

Pathway Elucidation: Delineating the downstream signaling pathways and cellular processes modulated by this compound, including its role in inducing apoptosis or inhibiting specific cellular functions nih.gov.

Structure-Activity Relationship (SAR) for Mechanism: Correlating structural modifications in this compound derivatives with changes in their biological activity and target engagement, providing insights for rational drug design.

A thorough understanding of this compound's mechanism of action is paramount for its rational design as a therapeutic agent, allowing for optimization of its efficacy and selectivity.

Exploration of Novel Biological Functions and Therapeutic Applications

The macrosphelide family, including this compound, holds significant promise as a source of new therapeutic leads, particularly in oncology and immunology nih.gov. While their anticancer and anti-adhesion properties are well-documented, the exploration of novel biological functions and broader therapeutic applications represents a key future direction.

The broader class of marine macrolides, from which many macrosphelides are derived, exhibits a wide array of bioactivities, including antimicrobial, anti-inflammatory, antidiabetic, cytotoxic, and neuroprotective properties nih.gov. This diversity suggests that this compound might possess undiscovered biological activities beyond its currently known profiles.

Future research will focus on:

Expanding Biological Screening: Conducting high-throughput screening of this compound and its derivatives against a wider range of disease targets, including infectious diseases, neurodegenerative disorders, and metabolic diseases nih.gov.

Overcoming Potency Limitations: Developing more potent derivatives of this compound through synthetic modifications, as the low potency of natural macrosphelides has been a hurdle in their development nih.gov.

Hybrid Drug Design: Exploring the design of hybrid molecules that combine the structural features of this compound with other pharmacophores, aiming to achieve multi-target engagement and synergistic therapeutic effects, a strategy proving successful in anticancer drug development.

Immunomodulatory Potential: Further investigating the immunosuppressant activities observed in related macrosphelides, such as Macrosphelide B, to assess this compound's potential as an immunomodulatory agent nih.gov.

Biocontrol and Agricultural Applications: Given that some macrosphelides are fungal metabolites, their potential as biocontrol agents or in agricultural applications could also be explored nih.gov.

The continuous exploration of novel biological functions and therapeutic applications for this compound is essential for realizing its full potential as a valuable natural product in medicine and beyond.

Q & A

Q. Table 1: Key Physical Data for Macrosphelide A (Reference Compound)

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₄O₉ |

| IC₅₀ (Cell Adhesion) | 3.5 µM (HL-60 vs. HUVEC) |

| Antimicrobial Activity | MIC <500 µg/ml (S. aureus) |

Basic: How are in vitro bioactivity assays for this compound designed?

Standard assays include:

- Cell adhesion inhibition : Co-culture HL-60 leukemia cells with LPS-activated HUVECs; measure adhesion via fluorescence or flow cytometry (IC₅₀ calculation) .

- Cytotoxicity screening : MTT assays at concentrations up to 100 µg/ml to exclude nonspecific toxicity .

- Antimicrobial testing : Broth microdilution against Gram-positive bacteria and fungi, with MIC determination .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions often arise from variations in:

- Experimental conditions (e.g., cell line subtypes, serum concentrations).

- Compound purity : Validate via HPLC-MS and compare with synthesized standards .

- Assay endpoints : Standardize metrics (e.g., IC₅₀ vs. EC₅₀) across studies.

- Statistical rigor : Use ANOVA with post-hoc tests to ensure reproducibility .

Example: Discrepancies in IC₅₀ values for Macrosphelide B (36 µM vs. 67.5 µM) may stem from differences in HUVEC activation protocols .

Advanced: What strategies improve the total synthesis yield of this compound?

Key optimization steps include:

- Stereoselective macrolactonization : Use Mitsunobu conditions or enzyme-mediated catalysis to enhance ring-closure efficiency .

- Protecting group strategy : Employ orthogonal groups (e.g., TBS, PMB) to minimize side reactions.

- Yield tracking : Report isolated yields at each step (e.g., 20% overall yield in Omura’s 11-step synthesis) .

Q. Table 2: Critical Synthesis Steps and Yields

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Aldol Condensation | 85 |

| 5 | Epoxidation | 72 |

| 11 | Macrolactonization | 65 |

Advanced: How to validate the specificity of this compound’s antimicrobial activity?

- Pathogen panel diversity : Test against clinical isolates (e.g., MRSA, Candida albicans) alongside reference strains .

- Mode-of-action studies : Conduct time-kill assays and synergism tests (e.g., checkerboard with β-lactams) .

- Cytotoxicity controls : Compare MICs with mammalian cell viability data to confirm selective toxicity .

Methodological: What are best practices for presenting spectral data of this compound in publications?

- Primary data : Include ¹H/¹³C NMR chemical shifts (δ, ppm) and coupling constants (J, Hz) in tabular format .

- Supplementary materials : Deposit 2D NMR spectra (HSQC, HMBC) and crystallographic CIF files in repositories .

- Reproducibility : Provide detailed experimental protocols (e.g., solvent grades, instrument parameters) .

Methodological: How to design dose-response experiments for this compound’s anti-metastatic effects?

- Dose range : Test 0.1–100 µM concentrations (log-scale) to capture full sigmoidal curves .

- Endpoint selection : Quantify sLex/E-selectin inhibition via ELISA or flow cytometry .

- In vivo validation : Use murine metastasis models (e.g., B16/BL6 melanoma) with histopathological analysis .

Methodological: How to address ethical and reproducibility concerns in this compound research?

- Ethical compliance : Obtain institutional approval for animal studies; adhere to ARRIVE guidelines for reporting .

- Data transparency : Share raw datasets (e.g., NMR, bioassay results) via platforms like Zenodo or Figshare .

- Reagent validation : Use authenticated cell lines (e.g., ATCC-certified HL-60) and report mycoplasma testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.